molecular formula C31H31BF4N2O2 B13888581 (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13888581
M. Wt: 550.4 g/mol
InChI Key: DBGSHWHILIOOHZ-UHFFFAOYSA-N
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Description

(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxymethyl groups and two diphenyl groups attached to a dihydroimidazolium core. The tetrafluoroborate anion serves as a counterion, stabilizing the overall structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method starts with the preparation of the dihydroimidazolium core, followed by the introduction of the methoxymethyl and diphenyl groups. The final step involves the addition of the tetrafluoroborate anion to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxymethyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate apart is its unique combination of methoxymethyl and diphenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from catalysis to drug development.

Properties

Molecular Formula

C31H31BF4N2O2

Molecular Weight

550.4 g/mol

IUPAC Name

1,3-bis[2-(methoxymethyl)phenyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C31H31N2O2.BF4/c1-34-21-26-17-9-11-19-28(26)32-23-33(29-20-12-10-18-27(29)22-35-2)31(25-15-7-4-8-16-25)30(32)24-13-5-3-6-14-24;2-1(3,4)5/h3-20,23,30-31H,21-22H2,1-2H3;/q+1;-1

InChI Key

DBGSHWHILIOOHZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COCC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5COC

Origin of Product

United States

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